Heparindisaccharidei-atrisodiumsalt
Description
Heparin disaccharide I-A trisodium salt (CAS 136098-00-5) is a structurally defined unit derived from heparin, a glycosaminoglycan (GAG) with critical roles in anticoagulation and cellular signaling. This disaccharide consists of a glucuronic acid (GlcA) and an N-acetylglucosamine (GlcNAc) residue linked via a β1→4 glycosidic bond. Unlike full-length heparin, disaccharide I-A lacks sulfation, making it a key reference compound for studying heparin biosynthesis, protein interactions, and structural-functional relationships . Its trisodium salt form enhances solubility and stability, facilitating its use in biochemical assays and biomaterial engineering .
Properties
Molecular Formula |
C14H19NNa3O17S2+ |
|---|---|
Molecular Weight |
606.4 g/mol |
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-2/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 |
InChI Key |
WRWNGZNBPYOKPM-NYNVPWSXSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparindisaccharidei-atrisodiumsalt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions for this enzymatic digestion include a temperature range of 45-50°C and a pH of 6.0 . The enzyme heparinase II/III from Pseudopedobacter saltans is commonly used for this purpose .
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic digestion of heparin followed by purification processes such as chromatography and mass spectrometry to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Heparindisaccharidei-atrisodiumsalt undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Sulfation reactions often involve reagents like sulfur trioxide-pyridine complex.
Major Products: The major products formed from these reactions include various sulfated and desulfated derivatives of this compound, which have different biological activities and applications .
Scientific Research Applications
Heparindisaccharidei-atrisodiumsalt has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure and function of glycosaminoglycans.
Biology: Plays a role in cell signaling and interaction studies.
Medicine: Utilized in the development of anticoagulant therapies and as a diagnostic tool for heparin contamination.
Industry: Employed in the production of low molecular weight heparins and other therapeutic agents
Mechanism of Action
The mechanism of action of heparindisaccharidei-atrisodiumsalt involves its interaction with antithrombin III (ATIII). It binds to ATIII and accelerates the rate at which ATIII inactivates coagulation enzymes such as thrombin (factor IIa) and factor Xa . This interaction is crucial for its anticoagulant properties. The compound’s ability to enhance the inhibitory activity of ATIII against several serine proteases of the coagulation system is the basis of its anticoagulant action .
Comparison with Similar Compounds
Structural and Sulfation Differences
Heparin disaccharides are classified based on sulfation patterns and uronic acid composition (GlcA or iduronic acid, IdoA). Below is a comparative table of disaccharide I-A with other common heparin-derived disaccharides:
Key Research Findings
Sulfation Impact on Charge and Function :
- TriS (trisulfated disaccharide) has the highest charge density among heparin disaccharides, influencing its binding affinity to proteins like FGF2 .
- NS6S (6-O-sulfated disaccharide) abundance (~31% in HS) remains stable during chitosan purification, while NS (unsulfated) levels fluctuate slightly due to processing losses .
- Structural Modifications: O-hexanoylated heparin fragments (8 disaccharide units) show enhanced growth inhibition of pulmonary artery smooth muscle cells compared to native heparin, highlighting the role of hydrophobic modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
